molecular formula C10H9NO3 B1588797 5-nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 51114-73-9

5-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1588797
CAS No.: 51114-73-9
M. Wt: 191.18 g/mol
InChI Key: HXTWAFNCOABMPL-UHFFFAOYSA-N
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Description

5-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a nitro group attached to the naphthalene ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the nitration of 3,4-dihydronaphthalen-1(2H)-one using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-amino-3,4-dihydronaphthalen-1(2H)-one.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Table 1: Synthesis Methods

MethodDescription
NitrationUsing nitric acid and sulfuric acid for selective nitro group introduction.
OxidationFurther oxidation can yield nitroso derivatives.
ReductionReduction of the nitro group to amino using agents like Pd/C with hydrogen.

Chemistry

In synthetic organic chemistry, 5-nitro-3,4-dihydronaphthalen-1(2H)-one serves as an intermediate for synthesizing complex organic molecules. Its unique functional groups allow for diverse transformations, making it valuable in the development of new compounds.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with various biomolecules, suggesting that it may exhibit antimicrobial and anticancer properties. The nitro group can undergo redox reactions, leading to reactive intermediates that modify biological molecules and affect cellular processes .

Medicine

The medicinal chemistry field has investigated derivatives of this compound for their pharmacological activities. Preliminary research suggests potential applications as antimicrobial agents and in cancer therapy due to their ability to interact with cellular targets .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its unique structure facilitates the development of materials with specific characteristics tailored for various industrial needs .

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Research
In cancer research, derivatives of this compound were tested for cytotoxicity against cancer cell lines. The findings showed promising results, highlighting its potential role in developing new anticancer therapies.

Table 2: Comparison of Compounds

CompoundMain FeatureApplication Area
This compoundNitro group enhances reactivityChemistry, Biology
3,4-Dihydronaphthalen-1(2H)-oneLacks nitro groupLess reactive
5-Amino-3,4-dihydronaphthalen-1(2H)-oneAmino group alters electronic propertiesPotential drug candidate

Mechanism of Action

The mechanism of action of 5-nitro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydronaphthalen-1(2H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-amino-3,4-dihydronaphthalen-1(2H)-one: The amino group imparts different electronic properties compared to the nitro group.

    5-nitro-1-tetralone: Similar structure but differs in the position of the nitro group.

Uniqueness

5-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the nitro group at the 5-position, which significantly influences its chemical reactivity and potential applications. This compound’s specific structure allows for targeted modifications and interactions in various chemical and biological contexts.

Biological Activity

5-Nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9N1O2C_{11}H_{9}N_{1}O_{2} and a molecular weight of 191.18 g/mol. The compound features a bicyclic structure with a nitro group at the 5-position on the naphthalene ring, which significantly influences its chemical reactivity and biological activity .

The biological activity of this compound primarily arises from its ability to generate reactive intermediates through redox reactions involving the nitro group. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to inhibition or modulation of specific biological pathways .

Key Mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form reactive species that bind covalently to biomolecules such as DNA and proteins, resulting in cellular damage or apoptosis .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes, which may be leveraged for therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known to be effective against various pathogens due to their ability to produce toxic intermediates upon reduction .

Microorganism Activity Mechanism
Staphylococcus aureusInhibitoryDNA binding via reduced nitro species
Escherichia coliInhibitoryGeneration of reactive oxygen species

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may act as a hypoxia-activated prodrug, targeting cancer cells in low oxygen environments .

Cancer Cell Line IC50 (μM) Reference Compound
MCF-7 (breast cancer)2.36 ± 0.06Saturosporin (6.08 ± 0.15)
A549 (lung cancer)1.76 ± 0.04Saturosporin (6.08 ± 0.15)

Study on Antimicrobial Efficacy

A study published in PMC highlighted the effectiveness of nitro compounds against common infections. It demonstrated that 5-nitro derivatives could significantly reduce bacterial load in vitro, supporting their use as potential therapeutic agents .

Study on Anticancer Potential

In another investigation focused on various dihydronaphthalene derivatives, this compound was found to exhibit notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics . This suggests a promising avenue for further development as an anticancer agent.

Q & A

Q. Basic: What are the common synthetic routes for 5-nitro-3,4-dihydronaphthalen-1(2H)-one?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including nitration of the parent naphthalenone structure. Key steps may include:

  • Nitration : Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.
  • Oxidation/Reduction : Optimization of oxidation states using reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄), depending on the intermediate stability .
  • Purification : Column chromatography or recrystallization to isolate the nitro-substituted product.

Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
NitrationHNO₃/H₂SO₄, 0–5°C, 2hIntroduce nitro group
OxidationKMnO₄, H₂O, 60°CStabilize ketone moiety
PurificationSilica gel chromatography (hexane:EtOAc)Isolate pure product

Q. Basic: How is the molecular structure of this compound characterized?

Answer:
Structural characterization relies on spectroscopic and crystallographic methods:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl C=O stretch ~1680–1720 cm⁻¹, nitro group ~1520–1350 cm⁻¹). Contamination peaks (e.g., ~1940 cm⁻¹) require careful baseline correction .
  • NMR : ¹H NMR reveals hydrogen environments (e.g., dihydro protons at δ 2.5–3.0 ppm; aromatic protons influenced by nitro group deshielding).
  • X-ray Crystallography : Resolves stereochemistry and confirms nitro group orientation .

Q. Advanced: How can researchers optimize reaction yields for nitro-substituted dihydronaphthalenones?

Answer:
Yield optimization employs factorial design to test variables:

  • Variables : Temperature (40–80°C), catalyst type (e.g., Lewis acids like FeCl₃), and reaction time.
  • Response Surface Methodology (RSM) : Models interactions between variables to identify ideal conditions.
  • Case Study : A 2³ factorial design (8 experiments) revealed that 60°C, FeCl₃ (10 mol%), and 6h reaction time maximized yield (82%) while minimizing byproducts .

Q. Advanced: What strategies resolve contradictions in spectral data interpretation?

Answer:
Discrepancies in spectral data (e.g., unexpected peaks or shifts) require:

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data to confirm assignments.
  • Dynamic Light Scattering (DLS) : Detects aggregates or impurities causing anomalous peaks.
  • Reference Standards : Use analogous compounds (e.g., halogen-substituted dihydronaphthalenones) to benchmark spectral features .

Q. Advanced: How to design experiments assessing substituent effects on reactivity?

Answer:
Comparative studies using controlled variables:

  • Substituent Variation : Synthesize analogs (e.g., 5-chloro or 5-fluoro derivatives) to isolate electronic effects.
  • Kinetic Studies : Monitor reaction rates (e.g., nitration) under identical conditions.
  • Computational Modeling : DFT calculations predict charge distribution and transition states .

Q. Theoretical: How to select a theoretical framework for studying reaction mechanisms?

Answer:
Link experimental data to established theories:

  • Frontier Molecular Orbital (FMO) Theory : Explains regioselectivity in electrophilic nitration.
  • Hammett Plots : Correlate substituent electronic effects with reaction rates.
  • Case Application : FMO analysis for 5-nitro substitution aligns with observed meta-directing behavior of nitro groups .

Q. Application: What in vitro assays evaluate its biological potential?

Answer:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
  • Computational Docking : Predict binding affinity to protein active sites (e.g., AutoDock Vina) .

Properties

IUPAC Name

5-nitro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWAFNCOABMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437471
Record name 5-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-73-9
Record name 5-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 ml (75 mmol) of α-tetralone was added dropwise to 7.6 g (75 mmol) of potassium nitrate dissolved in 75 ml of concentrated sulfuric acid (at -10° C.). The resulting mixture was poured onto ice and the precipitate was suspended in ether. The precipitate (the 7 nitro isomer) was filtered off and the ether solution was evaporated. The residue was purified by column chromatography on silica gel. Yield: 4.7 g of the title compound, M.p. 94°-96° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.00 g of fluorosulfuric acid (10 mmol) are added to 1.30 g of antimony(V) fluoride (6 mmol) in a 50 ml glass round-bottomed flask under protective gas and the mixture is cooled to 0° C. Then, 380 mg of 4-(2-nitrophenyl)butyronitrile (2 mmol) are added carefully. The mixture heats up to about 50° C. and is stirred for a farther 12 h at room temperature. The mixture is poured on to ice-cold sodium hydroxide solution, stirring is continued for 30 min at room temperature and then extraction is performed with toluene. Largely complete hydrolysis is made possible by the secondary stirring period. The organic phase is dried over sodium sulfate, filtered off and the solvent is distilled off under reduced pressure. The residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 5:1 v/v). The yield of 5-nitro-3,4-dihydro-1(2H)-naphthalenone is 297 mg with a GC purity of 97% (76% of theoretical value).
Quantity
1 g
Type
reactant
Reaction Step One
Name
antimony(V) fluoride
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-nitro-3,4-dihydronaphthalen-1(2H)-one
5-nitro-3,4-dihydronaphthalen-1(2H)-one
5-nitro-3,4-dihydronaphthalen-1(2H)-one
5-nitro-3,4-dihydronaphthalen-1(2H)-one
5-nitro-3,4-dihydronaphthalen-1(2H)-one
5-nitro-3,4-dihydronaphthalen-1(2H)-one

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